![molecular formula C4H7O2S- B1239661 3-(Methylthio)propionate](/img/structure/B1239661.png)
3-(Methylthio)propionate
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Overview
Description
3-(methylthio)propionate is a thia fatty acid anion that is the conjugate base of 3-(methylthio)propionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-(methylthio)propionic acid.
Scientific Research Applications
Application in N-alkylation of Heterocycles
3-(Methylthio)propionate, generated from dimethyl 3,3'-dithiodipropionate in a basic medium, is used as a source of the propionate moiety. This property facilitates the alkylation of indoles and other nitrogen heterocycles, producing a series of 3-(heteroaryl-substituted) propionates. This process is significant in organic chemistry, especially in synthesizing compounds with potential pharmaceutical applications (Hamel & Girard, 2000).
Role in Wine Aroma
3-(Methylthio)propionic acid ethyl ester and related compounds contribute to the aroma of wines. These compounds were identified in wines of various sorts and vintages, indicating their role in defining the unique aromatic properties of different wines (Schreier, Drawert, & Junker, 1974).
Enhancement of Baijiu Flavor
In the food industry, specifically in Baijiu (a Chinese alcoholic beverage) production, 3-(Methylthio)propionate is important for its cauliflower and cooked vegetable aroma. A study demonstrates the use of a synthetic microbial community to enhance the content of 3-(methylthio)propionate to improve the flavor quality of Baijiu (Du et al., 2021).
Forensic Science Application
3-(Methylthio)propionate is part of a combination of volatile organic compounds used to distinguish human remains from those of other animals. This discovery is significant in forensic science, aiding in more effective training of cadaver dogs and the development of portable detection devices (Rosier et al., 2015).
Study in Plant Pathology
In plant pathology, 3-(methylthio)propionic acid was identified as a toxin produced by Xanthomonas campestris pv. manihotis, the bacterium causing cassava bacterial blight. Understanding its role in plant diseases can lead to better disease management strategies (Perreaux, Maraite, & Meyer, 1986).
Role in Methionine Catabolism
3-(Methylthio)propionate serves as an intermediate in the transaminative pathway of methionine catabolism in rats. This study provides insights into amino acid metabolism and potential implications for human health (Steele & Benevenga, 1979).
properties
Product Name |
3-(Methylthio)propionate |
---|---|
Molecular Formula |
C4H7O2S- |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
3-methylsulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |
InChI Key |
CAOMCZAIALVUPA-UHFFFAOYSA-M |
SMILES |
CSCCC(=O)[O-] |
Canonical SMILES |
CSCCC(=O)[O-] |
synonyms |
3-mercapto-2-methylpropionate 3-mercapto-2-methylpropionic acid 3-mercapto-2-methylpropionic acid, monocalcium salt 3-mercapto-2-methylpropionic acid, monopotassium salt 3-mercapto-2-methylpropionic acid, monosodium salt MMPA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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